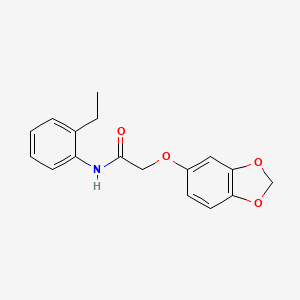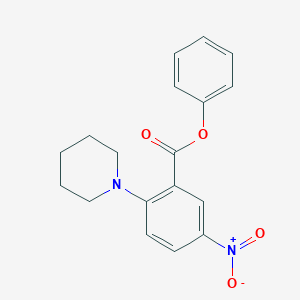![molecular formula C11H5ClF9N3 B11082318 9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11082318.png)
9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3,5]triazines. This compound is characterized by the presence of a chlorine atom, a methyl group, and three trifluoromethyl groups attached to its core structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the sequential substitution of chlorine atoms in cyanuric chloride with various nucleophiles. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The yields of these reactions can range from moderate to high, depending on the specific nucleophiles and reaction conditions employed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions:
Trifluoromethylation: The trifluoromethyl groups can be involved in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like primary amines, thiols, and alcohols. Reaction conditions often involve refluxing in solvents such as 1,4-dioxane or 1,2-dichloroethane .
Major Products
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution reactions with primary amines can yield corresponding amine derivatives of the compound .
Scientific Research Applications
9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(trifluoromethyl)benzene: This compound is similar in that it contains trifluoromethyl groups, but it lacks the chlorine and methyl groups present in 9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine.
2,4,6-tris(trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups, but with different functional groups and a different core structure.
Uniqueness
The uniqueness of 9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine lies in its specific combination of functional groups and its pyrido[1,2-a][1,3,5]triazine core. This unique structure imparts distinct chemical and physical properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H5ClF9N3 |
|---|---|
Molecular Weight |
385.61 g/mol |
IUPAC Name |
9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C11H5ClF9N3/c1-4-22-9(10(16,17)18,11(19,20)21)23-7-6(12)2-5(3-24(4)7)8(13,14)15/h2-3H,1H3 |
InChI Key |
QPGPPCNKTWYDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(N=C2N1C=C(C=C2Cl)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


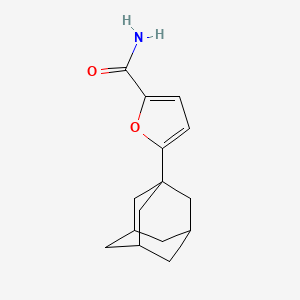
![N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11082258.png)
![3-(Dimethylamino)-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide](/img/structure/B11082263.png)
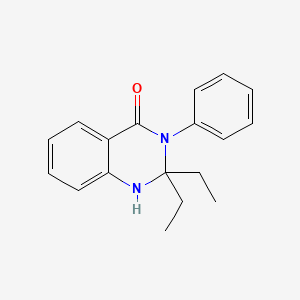
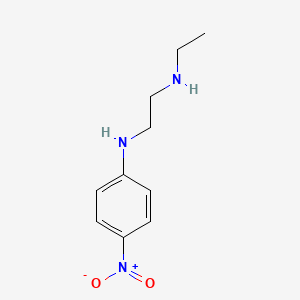
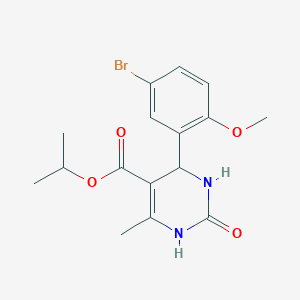
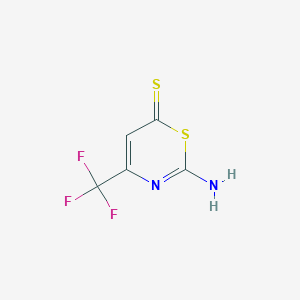
![2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B11082288.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide](/img/structure/B11082293.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethanaminium](/img/structure/B11082305.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B11082306.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11082317.png)
